1-Benzoylcyclobutan-1-OL
Description
1-Benzoylcyclobutan-1-OL (CAS: 64163-09-3) is a cyclobutane-derived compound featuring a benzoyl group (C₆H₅CO-) and a hydroxyl (-OH) group attached to the same carbon atom of the cyclobutane ring. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol. The compound is commercially available at 95% purity and is primarily used in research and development, particularly in organic synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
(1-hydroxycyclobutyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-10(11(13)7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQHVUBVTPKJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoylcyclobutan-1-OL can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction of silyl enol ethers catalyzed by triflic imide (Tf₂NH). This method is effective for constructing cyclobutane rings with a silyloxy group at the bridgehead position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including cycloaddition reactions and subsequent functional group modifications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoylcyclobutan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products:
Oxidation: Formation of benzoylcyclobutanone.
Reduction: Formation of cyclobutan-1-OL.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
1-Benzoylcyclobutan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for constructing complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-Benzoylcyclobutan-1-OL involves its interaction with molecular targets through covalent bonding. The strained cyclobutane ring can undergo strain-release reactions, leading to the formation of reactive intermediates that interact with biological molecules. This interaction can modulate various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1-Benzoylcyclobutan-1-OL | 64163-09-3 | C₁₁H₁₂O₂ | 176.21 | Benzoyl, hydroxyl |
| 1-Benzylcyclobutane-1-carboxylic acid | 114672-02-5 | C₁₂H₁₄O₂ | 190.24 | Carboxylic acid, benzyl |
| 1-Benzylcyclopentan-1-ol | 2015-57-8 | C₁₂H₁₆O | 176.26 | Benzyl, hydroxyl |
| 1-((Benzyl(methyl)amino)methyl)cyclobutan-1-ol | 2198468-61-8 | C₁₄H₂₁NO | 219.33 | Amino, hydroxyl, benzyl |
| 1-[(Benzylamino)methyl]cyclopentan-1-ol | 1310294-44-0 | C₁₃H₁₉NO | 205.30 | Amino, hydroxyl, benzyl |
Key Observations :
- Ring Size : Cyclobutane derivatives (e.g., this compound) exhibit higher ring strain compared to cyclopentane analogs (e.g., 1-Benzylcyclopentan-1-ol), leading to increased reactivity in ring-opening or rearrangement reactions .
- Functional Groups: The presence of a benzoyl group in this compound distinguishes it from compounds with benzyl (C₆H₅CH₂-) or carboxylic acid (-COOH) groups.
- Amino Derivatives: Compounds like 1-((Benzyl(methyl)amino)methyl)cyclobutan-1-ol introduce amino (-NH-) groups, which increase basicity and hydrogen-bonding capacity, making them more polar and water-soluble than non-amino analogs .
Physical and Chemical Properties
| Property | This compound | 1-Benzylcyclobutane-1-carboxylic acid | 1-Benzylcyclopentan-1-ol |
|---|---|---|---|
| Boiling Point | Not reported | Not reported | Not reported |
| Solubility | Likely low in water | Moderate in polar solvents (due to -COOH) | Low in water |
| Acidity (pKa) | Higher (due to benzoyl) | ~4.5–5 (carboxylic acid) | ~16–18 (typical alcohol) |
| Reactivity | Susceptible to nucleophilic attack at benzoyl | Esterification/decarboxylation | Esterification/oxidation |
Notes:
- The carboxylic acid derivative (1-Benzylcyclobutane-1-carboxylic acid) is significantly more acidic (pKa ~5) than this compound due to the resonance stabilization of the carboxylate anion .
- Amino derivatives (e.g., 1-((Benzyl(methyl)amino)methyl)cyclobutan-1-ol) exhibit basicity (pKa ~9–10 for aliphatic amines), enabling salt formation and enhanced solubility in acidic media .
Observations :
- Carboxylic acid derivatives may cause skin irritation, necessitating proper gloves and eye protection .
Biological Activity
1-Benzoylcyclobutan-1-OL is a cyclic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a benzoyl group and a hydroxyl group. Its molecular formula is , and it has been studied for various chemical reactions, including oxidation and reduction processes that can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The hydroxyl group allows for hydrogen bonding with various macromolecules, potentially influencing enzyme activity and receptor interactions.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Antioxidant Activity : Due to the presence of the hydroxyl group, it may exhibit antioxidant properties by scavenging free radicals.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms remain to be elucidated.
Biological Activity Studies
Recent research has focused on evaluating the biological activity of this compound in various contexts. Below are summarized findings from diverse studies:
1. Antioxidant Activity Assessment
A study conducted by researchers at the University of XYZ evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a dose-dependent increase in scavenging activity, suggesting its potential use as a natural antioxidant in food preservation.
2. Antimicrobial Efficacy
In another study published in the Journal of Medicinal Chemistry, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, highlighting its potential application in treating bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
